Sodium ursodeoxycholate hydrate
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Overview
Description
Chenodeoxycholic Acid (sodium salt) is a bile acid that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. It is a sodium salt form of chenodeoxycholic acid, which is one of the primary bile acids synthesized in the liver from cholesterol. This compound is known for its ability to accelerate colonic transit and improve bowel function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chenodeoxycholic Acid (sodium salt) can be synthesized through the saponification of bile by lye, followed by the preparation of calcium salt deposits of total bile acid. The process includes decolorizing by oxydol and active carbon, converting calcium salt deposits of chenodeoxycholic acid by sodium carbonate and hydrochloric acid, and purifying by macroporous absorbing resin .
Industrial Production Methods: The industrial production of Chenodeoxycholic Acid (sodium salt) involves extracting and purifying the compound from fowl and animal biles. This method is environmentally friendly, safe, non-toxic, cost-effective, and suitable for large-scale operations .
Chemical Reactions Analysis
Types of Reactions: Chenodeoxycholic Acid (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include derivatives of chenodeoxycholic acid with modified functional groups, such as hydroxyl, keto, or halogenated derivatives .
Scientific Research Applications
Chenodeoxycholic Acid (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Studied for its role in lipid digestion and absorption, as well as its effects on cellular signaling pathways.
Medicine: Utilized in the treatment of gallstones and cerebrotendinous xanthomatosis, a rare genetic disorder. .
Industry: Employed in the formulation of pharmaceuticals and as a biochemical reagent in research laboratories.
Mechanism of Action
Chenodeoxycholic Acid (sodium salt) exerts its effects by binding to and activating specific receptors in the body. It is a physiological ligand for the farnesoid X receptor, which regulates bile acid synthesis and cholesterol metabolism.
Comparison with Similar Compounds
Cholic Acid: Another primary bile acid with an additional hydroxyl group compared to chenodeoxycholic acid.
Ursodeoxycholic Acid: A 7β epimer of chenodeoxycholic acid, used in the treatment of gallstones and liver diseases.
Deoxycholic Acid: A secondary bile acid formed by the dehydroxylation of chenodeoxycholic acid in the intestine
Uniqueness: Chenodeoxycholic Acid (sodium salt) is unique due to its specific receptor interactions and its role in the regulation of cholesterol and bile acid metabolism. Its ability to promote the release of glucagon-like peptide-1 in diabetic patients further distinguishes it from other bile acids .
Properties
IUPAC Name |
sodium;4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFRNBJHDMUMBL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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